molecular formula C32H26N2O5S B314039 ETHYL (2Z)-5-(3-METHOXYPHENYL)-3-OXO-7-PHENYL-2-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-(3-METHOXYPHENYL)-3-OXO-7-PHENYL-2-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B314039
M. Wt: 550.6 g/mol
InChI Key: LEYDGIZTYRPUAD-XHPQRKPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-[4-(2-propynyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-(3-METHOXYPHENYL)-3-OXO-7-PHENYL-2-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thiazolopyrimidine core.

    Functionalization: The core structure is then functionalized with various substituents, including the methoxyphenyl, phenyl, and propynyloxybenzylidene groups.

    Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-[4-(2-propynyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions to achieve substitution.

Major Products

Scientific Research Applications

Ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-[4-(2-propynyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-(3-METHOXYPHENYL)-3-OXO-7-PHENYL-2-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-[4-(2-propynyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:

    Thiazolopyrimidine A: Known for its potent anticancer activity.

    Thiazolopyrimidine B: Studied for its antimicrobial properties.

    Thiazolopyrimidine C: Investigated for its potential as an anti-inflammatory agent.

The uniqueness of ETHYL (2Z)-5-(3-METHOXYPHENYL)-3-OXO-7-PHENYL-2-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substituents and the resulting biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C32H26N2O5S

Molecular Weight

550.6 g/mol

IUPAC Name

ethyl (2Z)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-[(4-prop-2-ynoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C32H26N2O5S/c1-4-18-39-24-16-14-21(15-17-24)19-26-30(35)34-29(23-12-9-13-25(20-23)37-3)27(31(36)38-5-2)28(33-32(34)40-26)22-10-7-6-8-11-22/h1,6-17,19-20,29H,5,18H2,2-3H3/b26-19-

InChI Key

LEYDGIZTYRPUAD-XHPQRKPJSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)/C(=C/C4=CC=C(C=C4)OCC#C)/S2)C5=CC=CC=C5

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)C(=CC4=CC=C(C=C4)OCC#C)S2)C5=CC=CC=C5

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)C(=CC4=CC=C(C=C4)OCC#C)S2)C5=CC=CC=C5

Origin of Product

United States

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